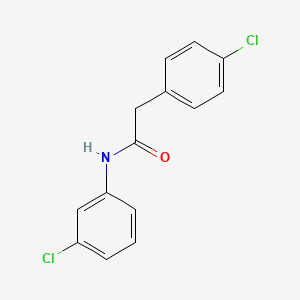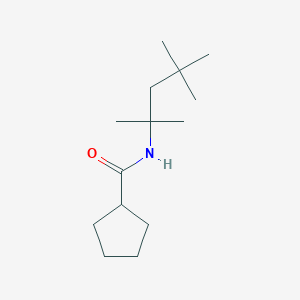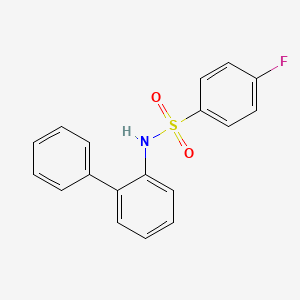![molecular formula C14H22N2O2 B10965784 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B10965784.png)
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one is a synthetic organic compound that features a furan ring attached to a piperazine moiety, which is further connected to a butanone structure
Preparation Methods
The synthesis of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of furan-2-carbaldehyde with piperazine to form 4-(furan-2-ylmethyl)piperazine.
Alkylation: The piperazine derivative is then alkylated with 3-chloromethylbutan-1-one under basic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing various substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets in the body. The furan ring and piperazine moiety are known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one can be compared with other similar compounds such as:
- 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone
- 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C14H22N2O2/c1-12(2)10-14(17)16-7-5-15(6-8-16)11-13-4-3-9-18-13/h3-4,9,12H,5-8,10-11H2,1-2H3 |
InChI Key |
KEPDJDSHIQSOAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-3-(5-methyl-4-nitro-1H-pyrazol-1-YL)propanamide](/img/structure/B10965703.png)
![N-(4-bromo-2-fluorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10965713.png)

![4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10965726.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10965734.png)

![2-{5-[(2-Naphthyloxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10965747.png)
![2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B10965754.png)



![(5-Methylfuran-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10965777.png)


